molecular formula C8H10FN3O4 B132962 5-Fhmed-cytosine CAS No. 145397-26-8

5-Fhmed-cytosine

Cat. No. B132962
M. Wt: 231.18 g/mol
InChI Key: RJKXXGNCKMQXTH-WDSKDSINSA-N
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Description

5-Fhmed-cytosine, also known as 5-hydroxymethylcytosine (5hmC), is an important epigenetic mark found in various mammalian cells such as human brain cells and mouse embryonic stem cells . It is produced by oxidation of 5-methylcytosine (5mC) by ten-eleven translocation (TET) enzymes during active DNA demethylation . It plays a significant role in biological processes such as cell differentiation and cancer development .


Synthesis Analysis

The synthesis of 5hmC involves the oxidation of 5-methylcytosine (5mC) by TET enzymes during active DNA demethylation . The 5hmC is further oxidized by TET enzymes to form 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC) and turned into unmodified cytosine by a base excision-repair pathway . A method called EBS-seq uses selective labeling of 5hmC, deamination of cytosine and 5-methylcytosine, pull-down of labeled 5hmC, and C-to-T conversion during DNA amplification .


Molecular Structure Analysis

5hmC is a modified form of cytosine, where the hydrogen at position 5 is replaced by a hydroxymethyl group . It is a nucleobase modification that is widespread both in DNA and different cellular RNAs .


Chemical Reactions Analysis

The chemical reactions involving 5hmC are primarily related to its formation and further oxidation. The 5hmC is produced by the oxidation of 5-methylcytosine (5mC) by TET enzymes . It is then further oxidized by TET enzymes to form 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC), which are then turned into unmodified cytosine by a base excision-repair pathway .

Future Directions

The synthesis and function of 5mC oxidation derivatives, which play important roles in mammalian systems, are still under investigation in plants . With the advances in RNA m 5 C detection techniques, over 10,000 potential sites of m 5 C modification were detected within the whole human transcriptome . This suggests that there is a lot of potential for future research in this area.

properties

IUPAC Name

4-amino-5-fluoro-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O4/c9-4-1-12(8(14)11-7(4)10)5-3-15-6(2-13)16-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKXXGNCKMQXTH-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](O1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163001
Record name 5-Fhmed-cytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fhmed-cytosine

CAS RN

145397-26-8
Record name 5-Fhmed-cytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145397268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fhmed-cytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-5-FLUORO-1-((2S,4S)-2-(HYDROXYMETHYL)-1,3-DIOXOLAN-4-YL)PYRIMIDIN-2(1H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ3X62U8VM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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